Methyl 2-(3,3-dimethyloxiran-2-yl)acetate
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Overview
Description
Itrop, also known as Ipratropium Bromide, is a synthetic anticholinergic agent used primarily as a bronchodilator. It is commonly administered through inhalation to manage symptoms of chronic obstructive pulmonary disease (COPD) and asthma. Itrop works by inhibiting the action of acetylcholine on muscarinic receptors in the airways, leading to bronchodilation and relief from bronchospasm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Itrop involves the reaction of tropic acid with isopropyl bromide in the presence of a base, followed by quaternization with methyl bromide. The reaction conditions typically include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Organic solvents such as dichloromethane or chloroform
Catalyst/Base: Tertiary amines like triethylamine
Industrial Production Methods
Industrial production of Itrop follows a similar synthetic route but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale of production
Purification: Crystallization or recrystallization to obtain high-purity Itrop
Quality Control: Ensuring the final product meets pharmaceutical standards through rigorous testing
Chemical Reactions Analysis
Types of Reactions
Itrop undergoes several types of chemical reactions, including:
Oxidation: Itrop can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert Itrop into its corresponding alcohol derivatives.
Substitution: Itrop can undergo nucleophilic substitution reactions, particularly at the bromide site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
Itrop has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying anticholinergic agents and their interactions with muscarinic receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Extensively used in clinical trials for the treatment of respiratory conditions like COPD and asthma.
Industry: Employed in the development of inhalation devices and formulations for respiratory therapies .
Mechanism of Action
Itrop exerts its effects by acting as an antagonist of the muscarinic acetylcholine receptor. This inhibition leads to the relaxation of bronchial smooth muscles, resulting in bronchodilation. The primary molecular targets are the M1, M2, and M3 muscarinic receptors, with the following pathways involved:
Inhibition of Parasympathetic Nervous System: Reduces bronchoconstriction and mucus secretion.
Activation of cAMP Pathway: Leads to smooth muscle relaxation and bronchodilation
Comparison with Similar Compounds
Similar Compounds
Atropine: Another anticholinergic agent with similar bronchodilatory effects but different pharmacokinetics.
Tiotropium: A long-acting muscarinic antagonist used for COPD management.
Glycopyrrolate: An anticholinergic agent with applications in respiratory and gastrointestinal disorders.
Uniqueness of Itrop
Short-Acting: Itrop is a short-acting bronchodilator, making it suitable for acute symptom relief.
Inhalation Route: Primarily administered via inhalation, providing localized effects with minimal systemic absorption.
Safety Profile: Itrop has a well-established safety profile with fewer systemic side effects compared to other anticholinergic agents .
Properties
CAS No. |
124818-71-9 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 2-(3,3-dimethyloxiran-2-yl)acetate |
InChI |
InChI=1S/C7H12O3/c1-7(2)5(10-7)4-6(8)9-3/h5H,4H2,1-3H3 |
InChI Key |
VGHVOVPUGNBRHK-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CC(=O)OC)C |
Canonical SMILES |
CC1(C(O1)CC(=O)OC)C |
Synonyms |
Oxiraneacetic acid, 3,3-dimethyl-, methyl ester (9CI) |
Origin of Product |
United States |
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